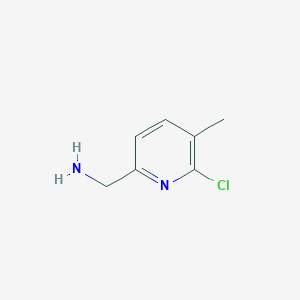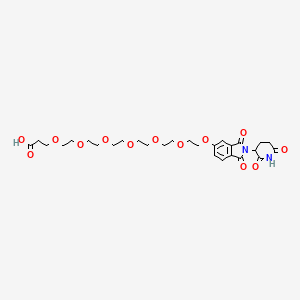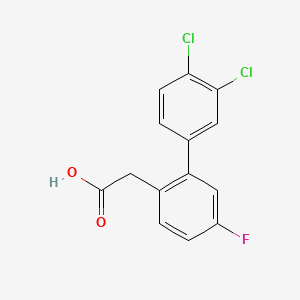
(3',4'-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with an acetic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid typically involves the following steps:
Halogenation: The biphenyl core is first halogenated to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as chlorine gas and fluorine gas under controlled conditions.
Acetylation: The halogenated biphenyl is then subjected to acetylation to introduce the acetic acid functional group. This step often involves the use of acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid may involve large-scale halogenation and acetylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of biphenyl derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid is explored for its potential use in drug development. Its structural features may contribute to the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3’,4’-Dichloro-biphenyl-2-yl)-acetic acid
- (5-Fluoro-biphenyl-2-yl)-acetic acid
- (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-methylamine
Uniqueness
(3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid is unique due to its specific halogenation pattern and the presence of an acetic acid functional group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H9Cl2FO2 |
|---|---|
Poids moléculaire |
299.1 g/mol |
Nom IUPAC |
2-[2-(3,4-dichlorophenyl)-4-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-12-4-2-8(5-13(12)16)11-7-10(17)3-1-9(11)6-14(18)19/h1-5,7H,6H2,(H,18,19) |
Clé InChI |
KGUUOXYJTKRPFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)CC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



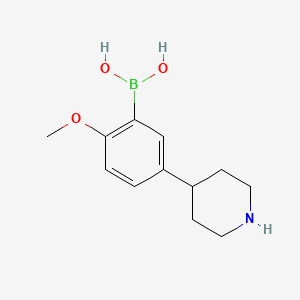
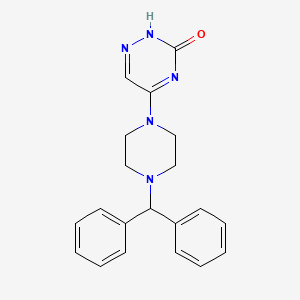
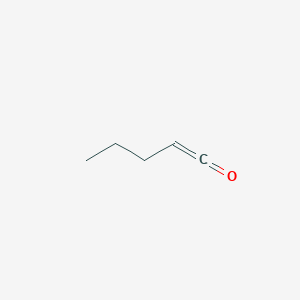
![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)
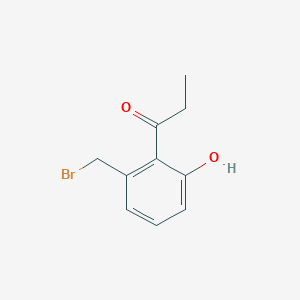
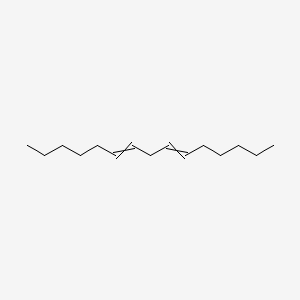
![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)

![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)
